molecular formula C7H3F2NO3S B13568145 2-Cyano-3-fluorophenylfluoranesulfonate

2-Cyano-3-fluorophenylfluoranesulfonate

Cat. No.: B13568145
M. Wt: 219.17 g/mol
InChI Key: QEKGVFZYOPDWCV-UHFFFAOYSA-N
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Description

2-Cyano-3-fluorophenylfluoranesulfonate is a fluorinated aromatic sulfonate ester characterized by a cyano group at the ortho position (C2) and a fluorine atom at the meta position (C3) relative to the fluoranesulfonate functional group. This compound’s structure combines electron-withdrawing substituents (cyano and fluorine) with a sulfonate ester, which is known for its stability and utility in organic synthesis, particularly as a leaving group or intermediate in cross-coupling reactions.

Properties

Molecular Formula

C7H3F2NO3S

Molecular Weight

219.17 g/mol

IUPAC Name

2-cyano-1-fluoro-3-fluorosulfonyloxybenzene

InChI

InChI=1S/C7H3F2NO3S/c8-6-2-1-3-7(5(6)4-10)13-14(9,11)12/h1-3H

InChI Key

QEKGVFZYOPDWCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of nucleophilic substitution reactions where a suitable precursor, such as 2-bromo-3-fluorophenylfluoranesulfonate, is reacted with a cyanide source under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and specific catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-Cyano-3-fluorophenylfluoranesulfonate may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-fluorophenylfluoranesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine and cyano groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium cyanide or potassium fluoride are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated phenyl oxides, while reduction can produce aminophenyl derivatives.

Scientific Research Applications

2-Cyano-3-fluorophenylfluoranesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-fluorophenylfluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The fluoranesulfonate group may enhance the compound’s solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 2-Cyano-3-fluorophenylfluoranesulfonate and related compounds, based on available evidence and inferred trends:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Substituents Key Applications
2-Cyano-3-fluorophenylfluoranesulfonate C₇H₃F₂NO₃S ~245.17 (estimated) Not available -CN (C2), -F (C3), -OSO₂F (C1) Potential use in catalysis, pharmaceuticals, or agrochemicals
3-Fluorophenyl trifluoromethanesulfonate C₇H₄F₄O₃S 244.16 57606-65-2 -F (C3), -OSO₂CF₃ (C1) Electrophilic reagent in Suzuki couplings; priced at ¥23,000/5g
2-Fluorophenyl trifluoromethanesulfonate C₇H₄F₄O₃S 244.16 113777-27-8 -F (C2), -OSO₂CF₃ (C1) Intermediate in fluorinated polymer synthesis
3-Fluorophthalonitrile C₈H₃FN₂ 146.12 65610-13-1 -F (C3), -CN (C1/C2) Precursor for phthalocyanine dyes or sensors
2-Chloro-3-fluorophenyl isocyanate C₇H₃ClFNO 171.56 Not provided -Cl (C2), -F (C3), -NCO (C1) Building block for urea/thiourea derivatives in medicinal chemistry

Key Comparative Insights

Triflates are already widely used in cross-coupling reactions due to their superior leaving-group properties . Positional isomerism (e.g., 2- vs. 3-fluorophenyl derivatives) influences steric and electronic profiles. For example, 2-Fluorophenyl trifluoromethanesulfonate may exhibit reduced steric hindrance compared to the 3-fluoro isomer, altering its reactivity in nucleophilic substitutions .

Stability and Handling: Fluoranesulfonates (e.g., -OSO₂F) are less common than triflates (-OSO₂CF₃) but share similar thermal stability. However, fluoranesulfonates may hydrolyze more readily under acidic conditions due to the smaller, less electron-withdrawing fluorane group compared to trifluoromethyl . 3-Fluorophthalonitrile’s nitrile groups render it highly reactive toward nucleophiles, a trait shared with 2-Cyano-3-fluorophenylfluoranesulfonate. Both compounds likely require anhydrous storage .

Applications: Pharmaceutical Intermediates: The combination of -CN and -F in 2-Cyano-3-fluorophenylfluoranesulfonate mirrors bioactive motifs in kinase inhibitors or antifungal agents. Similar compounds, like 2-Chloro-3-fluorophenyl isocyanate, are used to synthesize urea derivatives for drug discovery . Materials Science: Triflate derivatives are pivotal in synthesizing conductive polymers, while nitrile-containing compounds (e.g., 3-Fluorophthalonitrile) serve as precursors for optical materials .

Methodological Considerations for Structural Analysis

Structural comparisons rely on crystallographic tools such as SHELXL (for small-molecule refinement) and ORTEP (for visualizing anisotropic displacement ellipsoids). These programs enable precise determination of substituent effects on molecular geometry and packing . For example, SHELX software has been critical in analyzing sulfonate ester conformations, while ORTEP aids in illustrating steric interactions between ortho-substituted groups .

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